3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester
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Overview
Description
The compound 3-Chloro-4-(cyclopentylaminomethyl)phenylboronic acid, pinacol ester is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of similar boronic acid esters in organic chemistry. Phenylboronic acid and its derivatives, such as pinacol esters, are important in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. The pinacol ester group is often used to protect the boronic acid during reactions, making the compound more stable and easier to handle .
Synthesis Analysis
While the synthesis of this compound is not explicitly described, the papers suggest that boronic acid esters can be synthesized through reactions involving boronic acids and appropriate alcohols in the presence of a catalyst. The solubility of these esters in organic solvents is an important consideration during synthesis, as it affects the reaction conditions and purification process .
Molecular Structure Analysis
The molecular structure of boronic acid esters is characterized by the presence of a boron atom connected to two oxygen atoms from the pinacol moiety. This structure is crucial for the stability and reactivity of the compound. Computational methods can be used to predict the behavior of these molecules in various reactions, as demonstrated by the study of allenylboronic acid pinacol ester in cycloaddition reactions .
Chemical Reactions Analysis
Boronic acid esters are known to participate in various chemical reactions, including [4 + 2] cycloadditions, as seen with allenylboronic acid pinacol ester . These reactions are highly selective and can be used to construct complex molecules with boron-substituted cycloadducts. The presence of the pinacol ester group influences the reactivity and selectivity of the boronic acid in these reactions.
Physical and Chemical Properties Analysis
The solubility of phenylboronic acid esters in organic solvents is a key physical property that influences their use in chemical synthesis. The pinacol ester of phenylboronic acid shows better solubility than the parent acid in all tested solvents, with the highest solubility observed in chloroform . This property is essential for the practical application of these compounds in organic synthesis, as it affects the choice of solvents and conditions for reactions.
Scientific Research Applications
Solubility in Organic Solvents
Phenylboronic acids and their esters, including pinacol esters, exhibit varying solubilities in organic solvents. Their solubility is influenced by the solvent's polarity, with pinacol esters generally showing better solubility than the parent acid across a range of solvents. This property is crucial for their application in organic synthesis and drug delivery systems (Leszczyński, Hofman, & Sporzyński, 2020).
Hydrogen Peroxide-Responsive Polymers
Research has demonstrated the use of phenylboronic acid pinacol esters in the synthesis of hydrogen peroxide-responsive polymers. These polymers degrade in the presence of H2O2, making them suitable for applications such as controlled drug release and as potential materials for wound healing, where H2O2 levels can indicate infection or inflammation (Cui, Zhang, Du, & Li, 2017).
Hydrolysis at Physiological pH
The stability of phenylboronic pinacol esters in aqueous environments, especially at physiological pH, is a critical consideration for their pharmacological applications. Their hydrolysis rate is influenced by the substituents on the aromatic ring, which is a vital factor in drug design and delivery systems (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).
Phosphorescence Properties
Arylboronic esters, including phenylboronic acid pinacol esters, have been found to exhibit phosphorescence at room temperature in solid state. This property is unusual for organic molecules without heavy atoms, suggesting applications in organic phosphorescent materials for optoelectronic devices (Shoji et al., 2017).
Fluorescent Sensors
Phenylboronic acid pinacol esters have been used to develop highly sensitive fluorescent sensors for the detection of trace amounts of water, showcasing their potential in environmental monitoring and industrial processes (Miho et al., 2021).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices .
Mode of Action
The compound is a boronate ester and is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is part of the broader family of palladium-catalyzed coupling reactions, which are central to many synthetic strategies in organic chemistry.
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.
Result of Action
The suzuki–miyaura reaction, in which this compound participates, is known for its ability to form carbon-carbon bonds, a fundamental process in the synthesis of many complex organic compounds .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH strongly influences the rate of the hydrolysis reaction of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Future Directions
properties
IUPAC Name |
N-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)14-10-9-13(16(20)11-14)12-21-15-7-5-6-8-15/h9-11,15,21H,5-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUCKXMENJYEKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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